

A Technical Guide to the Discovery and Synthesis of Tribromofluoromethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tribromofluoromethane*

Cat. No.: *B1329301*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribromofluoromethane (CBr_3F), also known as Halon 1103, is a halogenated hydrocarbon with a history rooted in the early explorations of organofluorine chemistry. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, with a focus on the key synthetic methodologies. Detailed experimental protocols for the prominent synthesis routes are presented, alongside a comparative analysis of their quantitative data. This document aims to serve as a valuable resource for researchers in organic synthesis and drug development by providing a detailed understanding of the preparation of this versatile chemical building block.

Introduction

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. **Tribromofluoromethane** is a member of the halomethane family and has been a subject of academic and industrial interest. Its synthesis is a classic example of halogen exchange reactions, a cornerstone of organofluorine chemistry. This guide delves into the historical context of its discovery and the evolution of its synthesis.

Discovery and Historical Context

The first synthesis of **tribromofluoromethane** is credited to German chemist Hans Rathburg in 1919.^[1] This early work was part of a broader effort in the late 19th and early 20th centuries to develop methods for the synthesis of fluorinated organic compounds. A pivotal figure in this field was Frédéric Swarts, who, beginning in the 1890s, developed the halogen exchange reaction, famously known as the Swarts reaction. This reaction typically involves the treatment of an organic halide with a metal fluoride, such as antimony trifluoride (SbF_3), to replace the halogen with fluorine. While Rathburg's initial synthesis predates the widespread application of Swarts' methods, a later and more thoroughly documented synthesis of **tribromofluoromethane** utilizes a variation of this fundamental reaction.

Core Synthetic Methodologies

The primary and most well-documented method for the synthesis of **tribromofluoromethane** is the halogen exchange reaction of carbon tetrabromide (CBr_4) using antimony(III) fluoride (SbF_3).

Halogen Exchange (Swarts Reaction Variant)

This method involves the reaction of carbon tetrabromide with antimony(III) fluoride, often in the presence of a bromine source which acts as a catalyst or helps to maintain the activity of the fluorinating agent.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **tribromofluoromethane** via the Swarts reaction variant.

Parameter	Value	Reference
Starting Materials	Carbon Tetrabromide, Antimony(III) Fluoride, Bromine	[2]
Reaction Temperature	120-130 °C	[1]
Reaction Time	1 hour	[1]
Reported Yield	75%	[2]
Boiling Point	108 °C	[1]
Density (25 °C)	2.7650 g/cm ³	[1]

Detailed Experimental Protocols

The following is a detailed experimental protocol for the synthesis of **tribromofluoromethane** based on the Swarts reaction variant.

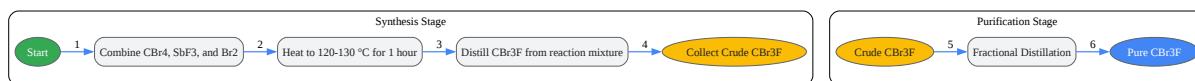
Objective: To synthesize **Tribromofluoromethane** via halogen exchange from carbon tetrabromide.

Materials:

- Carbon tetrabromide (CBr₄)
- Antimony(III) fluoride (SbF₃)
- Elemental Bromine (Br₂)
- Apparatus for distillation

Procedure:

- In a reaction flask equipped with a distillation apparatus, combine carbon tetrabromide and antimony(III) fluoride.
- Add a small amount of elemental bromine to the mixture.


- Heat the reaction mixture to a temperature of 120-130 °C.
- Maintain this temperature for 1 hour, during which the **tribromofluoromethane** product will distill off.
- Collect the distillate, which is crude **tribromofluoromethane**.

Purification:

The collected crude product can be purified by fractional distillation to yield pure **tribromofluoromethane**.

Experimental Workflow and Logical Diagrams

The following diagrams illustrate the logical workflow for the synthesis and purification of **tribromofluoromethane**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis and purification of **Tribromofluoromethane**.

Conclusion

The synthesis of **tribromofluoromethane**, from its initial discovery to the refinement of the Swarts reaction-based methodology, provides a valuable case study in the development of organofluorine chemistry. The detailed protocols and data presented in this guide offer a practical resource for the laboratory preparation of this compound, enabling further research into its properties and applications in various scientific and industrial fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tribromofluoromethane - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- To cite this document: BenchChem. [A Technical Guide to the Discovery and Synthesis of Tribromofluoromethane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329301#discovery-and-history-of-tribromofluoromethane-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com